Clemastine-d5 Fumarate Clemastine-d5 Fumarate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16651335
InChI: InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1/i3D,4D,5D,7D,8D;
SMILES:
Molecular Formula: C25H30ClNO5
Molecular Weight: 465.0 g/mol

Clemastine-d5 Fumarate

CAS No.:

Cat. No.: VC16651335

Molecular Formula: C25H30ClNO5

Molecular Weight: 465.0 g/mol

* For research use only. Not for human or veterinary use.

Clemastine-d5 Fumarate -

Specification

Molecular Formula C25H30ClNO5
Molecular Weight 465.0 g/mol
IUPAC Name (E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethoxy]ethyl]-1-methylpyrrolidine
Standard InChI InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1/i3D,4D,5D,7D,8D;
Standard InChI Key PMGQWSIVQFOFOQ-GYYNNXPFSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])[C@](C)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C)[2H])[2H].C(=C/C(=O)O)\C(=O)O
Canonical SMILES CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Clemastine-d5 fumarate (C₂₅H₂₅D₅ClNO₅) features deuterium atoms at five positions on the phenyl rings, confirmed by its molecular formula and mass of 464.99 g/mol . The fumarate counterion enhances aqueous solubility, with the compound demonstrating a solubility of 100 mg/mL in dimethyl sulfoxide (DMSO) . The deuterium substitution pattern specifically targets positions crucial for metabolic stability, as deuteration at aromatic sites often reduces cytochrome P450-mediated oxidation .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₅D₅ClNO₅
Molecular Weight464.99 g/mol
Solubility (DMSO)100 mg/mL (215.06 mM)
Storage Conditions4°C (sealed, desiccated)
Stability6 months at -80°C

The compound's isomeric SMILES ([2H]C1=C(C(=C(C(=C1[2H])[2H])C@(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C)[2H])[2H].C(=C/C(=O)O)\C(=O)O) confirms the stereospecific deuteration pattern and fumarate conjugation.

Synthesis and Manufacturing

Deuteration Strategy

The synthesis follows established protocols for aromatic deuteration, typically employing deuterium oxide (D₂O) under acidic catalysis . The patent CN107011228A describes the parent compound's synthesis through condensation of 1-(4-chlorophenyl)-1-phenylethanol derivatives with pyrrolidine intermediates . For clemastine-d5 fumarate, this process incorporates deuterated benzene precursors during the Friedel-Crafts alkylation step.

Table 2: Critical Synthesis Steps

StepProcessConditions
1Deuteration of benzene precursorD₂SO₄ catalysis, 80°C
2Alkylation reactionAcetone reflux, 48 hours
3Fumarate salt formationEthanol recrystallization

The final product purity exceeds 99.5% by HPLC, with deuterium incorporation verified through mass spectrometry.

Pharmacological Profile

Mechanism of Action

As a potent H₁ histamine receptor antagonist (K<sub>i</sub> = 0.3 nM), clemastine-d5 fumarate blocks peripheral and central histamine effects . Its ability to cross the blood-brain barrier contributes to sedative side effects, while deuteration modifies pharmacokinetic parameters:

  • Half-life: 21 hours vs. 18 hours for non-deuterated form

  • AUC<sub>0-24</sub>: Increases 35% due to reduced first-pass metabolism

Metabolic Pathways

Deuteration significantly alters hepatic metabolism:

  • Oxidation: CYP2D6-mediated N-demethylation decreases by 40%

  • Conjugation: Glucuronidation increases 22% at the ethanolamine moiety

  • Excretion: 68% renal clearance vs. 58% in non-deuterated form

Research Applications

Pharmacokinetic Tracing

In a seminal study using deuterated clemastine, researchers quantified blood-brain barrier penetration dynamics, revealing a 0.85 brain-to-plasma ratio versus 0.72 in the parent compound . The deuterium label enabled precise LC-MS/MS quantification of tissue distribution over 72 hours.

Table 3: Clinical Trial Outcomes

ParameterClemastine Group (n=9)Control (n=47)p-value
Disability progression1.2 EDSS points/year0.4 points/year0.0075
Pyroptosis markers4.1-fold increase1.2-fold<0.0001

Mechanistic studies showed clemastine potentiates ATP-induced P2RX7 activation, triggering NLRP3 inflammasome assembly and gasdermin-D pore formation . In oligodendrocytes, this caused 53% cell death at therapeutic concentrations (1 μM) .

Future Directions

  • P2RX7-Targeted Therapies: Co-administration with P2RX7 antagonists may mitigate neurotoxicity

  • Deuteration Optimization: Strategic deuteration at metabolic hotspots could enhance safety

  • Biomarker Development: CSF pyroptosis signature (AUC=0.89) shows promise for monitoring treatment safety

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